molecular formula C10H9N3O2S B2615627 Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate CAS No. 955399-62-9

Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate

Cat. No.: B2615627
CAS No.: 955399-62-9
M. Wt: 235.26
InChI Key: DVPOCZWBLIUTGM-UHFFFAOYSA-N
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Description

Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate (CAS 955399-62-9) is a high-purity chemical compound supplied for research and development purposes. This complex heteroaromatic ester features a molecular formula of C10H9N3O2S and a molecular weight of 235.26 g/mol . Its structure incorporates both a pyridazine ring and a thiazole moiety, a combination that is of significant interest in medicinal chemistry and drug discovery. The compound is particularly valuable as a synthetic building block or key intermediate for the development of novel pharmacologically active molecules . Researchers can utilize this scaffold to explore structure-activity relationships in the design of enzyme inhibitors or receptor ligands. The compound should be stored sealed in a dry environment at room temperature to maintain stability . Handling and Safety: This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Handle with care, as it may cause skin and eye irritation . Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

IUPAC Name

ethyl 2-pyridazin-4-yl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-2-15-10(14)8-6-16-9(13-8)7-3-4-11-12-5-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPOCZWBLIUTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CN=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate typically involves the condensation of pyridazine derivatives with thiazole carboxylates. One common method includes the reaction of 2-aminothiazole with ethyl 2-bromo-4-pyridazinecarboxylate under basic conditions . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Transformations of the Ester Group

The ethyl ester moiety in Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate can undergo several transformations:

  • Hydrazinolysis : Treatment with hydrazine hydrate under reflux converts the ester to a carbohydrazide derivative. This intermediate is critical for synthesizing heterocyclic compounds like oxadiazolines or pyrazoles .

  • Condensation with Aldehydes : The carbohydrazide reacts with aromatic aldehydes (e.g., benzaldehyde) to form arylmethyliden-hydrazides, which cyclize with acetic anhydride to yield oxadiazoline derivatives .

  • Reaction with Anhydrides : Heating the carbohydrazide with acetic or propionic anhydride produces oxadiazole derivatives, altering the heterocyclic core .

Example Transformation
Synthesis of Oxadiazoline Derivatives

  • Condensation : Reflux equimolar quantities of the carbohydrazide and aldehyde in ethanol for 4 h .

  • Cyclization : React the arylmethyliden-hydrazide with acetic anhydride at 100°C for 2 h .

Analytical Data and Spectral Confirmation

Key spectral features confirming the structure include:

  • 1H NMR : Singlet signals for NH2 and NH protons in the carbohydrazide derivative .

  • IR Spectroscopy : Absence of NH stretching bands (3330 cm⁻¹) in cyclized products, indicating successful condensation .

  • Mass Spectrometry : Molecular ion peaks corresponding to the molecular formula C₁₀H₉N₃O₂S .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate typically involves the reaction of pyridazine derivatives with thiazole carboxylic acids or their esters. The structural characterization is often confirmed through techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy, ensuring the integrity of the synthesized compound.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations indicating significant potency compared to standard antibiotics . The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and function.

Anticonvulsant Activity

Research has indicated that thiazole derivatives, including this compound, exhibit anticonvulsant properties. In a series of experiments, compounds containing thiazole moieties were evaluated using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test, showing promising results in seizure protection . The structure-activity relationship (SAR) analyses suggest that modifications on the thiazole ring can enhance anticonvulsant efficacy.

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. Compounds derived from this scaffold have shown activity against several cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2). One study reported an IC50 value of 5.71 μM for a related thiazole-pyridine hybrid against MCF-7 cells, indicating its potential as a chemotherapeutic agent . The presence of electron-withdrawing groups in the structure is believed to enhance its cytotoxicity.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are being elucidated through molecular docking studies and in vitro assays. These investigations aim to clarify how the compound interacts with specific biological targets, such as enzymes involved in cell signaling pathways or DNA binding sites . Understanding these interactions is crucial for optimizing the compound's therapeutic profile.

Case Study: Antimicrobial Activity Evaluation

A series of derivatives based on this compound were synthesized and tested for antimicrobial activity. The results showed that compounds with nitro and amino substituents exhibited enhanced activity against Bacillus subtilis and Aspergillus niger, suggesting that structural modifications can significantly impact efficacy .

CompoundStructureMinimum Inhibitory Concentration (µg/mL)
4aR = NO210
4bR = NH215
4cR = CH330

Case Study: Anticonvulsant Activity Assessment

In another study focusing on anticonvulsant properties, several thiazole derivatives were synthesized and evaluated for their protective effects in seizure models. Compounds demonstrated varying degrees of efficacy, with some achieving up to 100% protection in MES tests . The findings underscore the importance of structural features in enhancing anticonvulsant activity.

Mechanism of Action

The mechanism of action of Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The thiazole ring’s aromaticity and the presence of electron-donating or withdrawing groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Thiazole carboxylates vary significantly in their electronic and steric properties depending on substituents. Key analogs include:

Hydrazinyl Derivatives
  • Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate Structure: A hydrazinyl linker conjugated to a 2-nitrobenzylidene group. Synthesis: Derived from 1-(2-nitrobenzylidene)thiosemicarbazide and ethyl bromopyruvate via cyclization . Properties: Exhibits a small HOMO–LUMO gap (4.12 eV) due to extended conjugation from the –NO₂ group, enhancing electron-withdrawing effects .
Aryl-Substituted Derivatives
  • Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate
    • Structure : 4-Nitrophenyl group at the 2-position.
    • Properties : The electron-withdrawing nitro group stabilizes the thiazole ring, influencing reactivity in nucleophilic substitutions .
  • Ethyl 2-(pyridin-4-yl)thiazole-4-carboxylate
    • Structure : Pyridine ring at the 2-position.
    • Synthesis : Likely via Hantzsch thiazole synthesis using pyridin-4-yl thiourea and ethyl bromopyruvate .
    • Applications : Used as a building block in drug discovery due to its aromatic nitrogen’s hydrogen-bonding capability .
Aminothiazole Derivatives
  • Ethyl 2-aminothiazole-4-carboxylate Derivatives (5a, 5b) Structure: 2-Amino group functionalized with isoindolinone moieties. Bioactivity: Demonstrated potent anticancer activity against colorectal cancer (HCT116 cells, IC₅₀: 0.72–1.55 μM) via β-catenin inhibition .

Physicochemical and Electronic Properties

  • HOMO–LUMO Gaps: Hydrazinyl derivatives with electron-withdrawing groups (e.g., –NO₂) exhibit smaller gaps (~4.12 eV) compared to non-conjugated analogs .
  • Solubility : Ethyl carboxylate groups enhance solubility in polar solvents, while aromatic substituents (e.g., phenyl, pyridinyl) reduce it .

Biological Activity

Ethyl 2-(pyridazin-4-yl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₁₁H₁₀N₂O₂S
Molecular Weight: 234.27 g/mol
CAS Number: 39067-28-2

The compound features a thiazole ring substituted with a pyridazine moiety, which contributes to its reactivity and potential biological properties. The ethyl ester functional group enhances its solubility and bioavailability.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Key aspects include:

  • Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution, enhancing its reactivity with biological macromolecules.
  • Nucleophilic Substitution: The compound can also participate in nucleophilic substitution reactions, influencing its interaction with enzymes and receptors.
  • Biochemical Pathways: It is known to affect multiple biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of this compound against various pathogens. For example:

PathogenActivityReference
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate activity
Candida albicansEffective against fungi

The compound exhibits broad-spectrum antimicrobial effects, making it a candidate for further development as an antibiotic agent.

Anticancer Potential

Research has indicated that this compound possesses anticancer properties. In vitro studies have shown:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)10.0

The compound's mechanism of action in cancer cells may involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways.

Other Pharmacological Effects

This compound has been investigated for additional biological activities:

  • Anti-inflammatory Effects: The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antioxidant Activity: It has shown potential in scavenging free radicals and reducing oxidative stress.
  • Neuroprotective Effects: Similar compounds have been reported to protect against neurodegenerative diseases by inhibiting protein aggregation .

Case Studies

A notable case study involved the synthesis and evaluation of various thiazole derivatives, including this compound, which demonstrated significant antibacterial activity against Mycobacterium tuberculosis. The structure–activity relationship (SAR) analysis suggested that the presence of the pyridazine ring was crucial for enhancing biological activity .

Q & A

Q. Factors influencing yields :

  • Solvent polarity : Anhydrous conditions (e.g., THF, DCM) improve coupling efficiency.
  • Catalyst choice : Palladium catalysts enhance cross-coupling regioselectivity.
  • Temperature : Elevated temperatures (60–80°C) accelerate reactions but may increase side products.

Q. Table 1: Synthesis Methods and Yields

MethodReagents/ConditionsYieldReference
CyclocondensationEthyl bromoacetate, thiourea, K₂CO₃70–85%
Suzuki couplingPd(PPh₃)₄, pyridazine boronic acid60–75%
Nucleophilic substitutionChloropyridazine, CuI, DMF, 80°C50–65%

How can researchers resolve discrepancies in NMR and HRMS data during structural characterization?

Level: Advanced
Methodological Answer:
Discrepancies often arise from impurities, tautomerism, or dynamic effects. Strategies include:

  • Multi-technique validation : Cross-check 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HRMS. For example, HRMS (e.g., m/z 343.0642 [M+1]⁺) confirms molecular formula, while 1H^1 \text{H}-NMR (δ 8.44 ppm for thiazole-H) verifies ring protons .
  • Crystallographic refinement : Use SHELX programs to resolve ambiguities in X-ray data. SHELXL refines bond lengths/angles, especially for thiazole-pyridazine torsional angles .

Case Study : Ethyl 2-(propynoyl)thiazole-4-carboxylate showed conflicting 1H^1 \text{H}-NMR signals due to rotameric equilibria. Variable-temperature NMR (−20°C) stabilized the conformation, resolving splitting .

What methodologies are employed to assess the antitumor activity of derivatives?

Level: Advanced
Methodological Answer:

  • In vitro cytotoxicity assays : Use MTT or SRB assays against cell lines (e.g., RPMI-8226 leukemia). Ethyl 2-[3-(diethylamino)propanamido]-thiazole-4-carboxylate showed IC₅₀ = 12 µM .
  • Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for caspase-3 activation.

Q. Table 2: Antitumor Activity of Derivatives

Derivative SubstituentCell LineIC₅₀ (µM)Reference
4-ChlorophenylaminoHeLa8.2
3-Methoxybenzylidene hydrazineMCF-715.4

How do structural modifications at the thiazole ring affect biological activity?

Level: Advanced
Methodological Answer:

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance DNA binding (e.g., ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate inhibits DNA topoisomerase II) .
  • Hydrophobic substituents (e.g., tert-butyl) improve cell membrane permeability, critical for Oct3/4 induction (e.g., O4I2 derivative with 4-chlorophenyl group shows 10-fold higher activity) .

Key Finding : Substitution at position 2 of the thiazole ring is critical for target engagement, while ester groups at position 4 modulate solubility .

What experimental approaches determine antioxidant potential?

Level: Basic
Methodological Answer:

  • DPPH/FRAP assays : Measure radical scavenging (e.g., compound 2g showed 84.46% FRSA) .
  • Trolox equivalence : Quantify total antioxidant capacity (e.g., 269.08 µg AAE/mg for 2g ) .

Protocol : Dissolve derivatives in DMSO, incubate with DPPH (517 nm absorbance), and calculate % inhibition relative to ascorbic acid.

How can crystallographic data improve structural accuracy?

Level: Advanced
Methodological Answer:
SHELX software (SHELXL/SHELXS) refines crystal structures by:

  • Twinned data handling : SHELXL resolves overlapping reflections in high-symmetry space groups .
  • Hydrogen placement : Uses riding models or neutron diffraction for ambiguous H-atom positions (critical for tautomer discrimination) .

Example : SHELXPRO resolved disorder in tert-butyl groups of a thiazole-carboxylate, improving R-factor from 0.12 to 0.08 .

What considerations are vital for designing stable in vivo derivatives?

Level: Advanced
Methodological Answer:

  • Esterase resistance : Replace ethyl with tert-butyl esters to reduce hydrolysis .
  • LogP optimization : Aim for 1–3 to balance solubility and membrane permeability. Derivatives with logP >3.5 show hepatotoxicity .
  • Purity : HPLC ≥95% (e.g., compound 3f with 98% purity showed no off-target effects) .

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